molecular formula C23H17F13N2O B3118564 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one CAS No. 240121-57-7

7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one

Cat. No.: B3118564
CAS No.: 240121-57-7
M. Wt: 584.4 g/mol
InChI Key: POKRZDJIXMSAAM-UHFFFAOYSA-N
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Description

7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and a naphthoimidazole moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one typically involves multi-step organic reactions. One common approach is to start with a fluorinated alkyl chain precursor, which is then subjected to a series of reactions to introduce the naphthoimidazole group. Key steps may include:

    Fluorination: Introduction of fluorine atoms into the alkyl chain using reagents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).

    Cyclization: Formation of the naphthoimidazole ring through cyclization reactions involving aromatic precursors and nitrogen sources.

    Coupling: Coupling of the fluorinated alkyl chain with the naphthoimidazole moiety under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for use in drug delivery systems due to its stability and ability to interact with biological membranes.

    Industry: Utilized in the development of high-performance materials, such as coatings and polymers, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and other biomolecules, potentially disrupting their normal function. The naphthoimidazole moiety may also play a role in binding to DNA or enzymes, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane

Uniqueness

7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one is unique due to the combination of its highly fluorinated alkyl chain and the naphthoimidazole moiety. This structure imparts exceptional chemical stability and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1H-benzo[f]benzimidazol-2-yl)-7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F13N2O/c24-18(25,19(26,27)20(28,29)21(30,31)22(32,33)23(34,35)36)16(39)8-2-1-3-9-17-37-14-10-12-6-4-5-7-13(12)11-15(14)38-17/h4-7,10-11H,1-3,8-9H2,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKRZDJIXMSAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCCCC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F13N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896197
Record name 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240121-57-7
Record name 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one
Reactant of Route 2
7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one
Reactant of Route 3
7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one
Reactant of Route 4
Reactant of Route 4
7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one
Reactant of Route 5
Reactant of Route 5
7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one
Reactant of Route 6
7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one

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